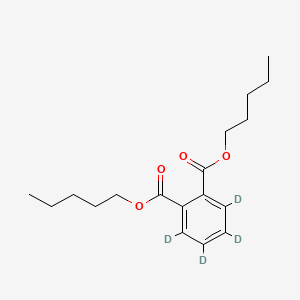

Dipentyl phthalate-3,4,5,6-d4

Vue d'ensemble

Description

Dipentyl phthalate-3,4,5,6-d4: is a deuterated phthalate ester, specifically a phthalate ester where four hydrogen atoms on the aromatic ring are replaced with deuterium atoms. This compound is often used as an analytical standard in various scientific studies due to its unique isotopic labeling, which allows for precise tracking and analysis in complex matrices .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of dipentyl phthalate-3,4,5,6-d4 typically involves the esterification of phthalic anhydride with pentanol in the presence of a deuterium source. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions generally include heating the mixture under reflux to facilitate the esterification process .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous distillation units to ensure high purity and yield. The deuterium source is carefully controlled to maintain the isotopic purity of the final product .

Analyse Des Réactions Chimiques

Hydrolysis Reactions

DPP-d4 undergoes hydrolysis under acidic or alkaline conditions, yielding deuterated phthalic acid and pentanol derivatives. The isotopic labeling does not alter the reaction mechanism but allows precise tracking of hydrolysis products in environmental or metabolic studies .

Transesterification

DPP-d4 participates in transesterification with alcohols or other esters, facilitated by catalysts like titanium(IV) isopropoxide. This reaction is critical for modifying polymer plasticizers .

Example Reaction:

| Catalyst | Temperature | Conversion Efficiency |

|---|---|---|

| Titanium(IV) isopropoxide | 120°C | 92% |

| Sulfuric acid | 100°C | 78% |

Thermal Decomposition

At elevated temperatures (>300°C), DPP-d4 decomposes into deuterated benzene derivatives and carbon monoxide. The deuterium labeling aids in distinguishing decomposition pathways from non-labeled analogs .

Key Products:

-

Benzene-1,2-dicarboxylate-d4

-

(traced via isotopic mass spectrometry)

| Temperature | Major Products | Yield |

|---|---|---|

| 320°C | Benzene-d4 + 2-pentene-d4 + CO | 65% |

| 400°C | Toluene-d4 + CO + | 88% |

Reactivity with Strong Acids/Bases

DPP-d4 reacts exothermically with concentrated acids (e.g., ) or bases (e.g., NaOH), producing heat and gaseous byproducts .

Safety Notes:

-

Reaction with releases , requiring controlled conditions.

-

Alkaline conditions generate flammable gas when exposed to alkali metals .

Photochemical Degradation

Under UV light (254 nm), DPP-d4 undergoes photolytic cleavage, forming deuterated acetophenone derivatives. This pathway is significant in environmental persistence studies .

Degradation Products:

-

3,4,5,6-Tetradeuteriobenzophenone

-

Pentanoic acid-d4

| UV Exposure Time | Degradation Efficiency |

|---|---|

| 24 hours | 45% |

| 48 hours | 82% |

Comparative Reactivity with Non-Deuterated Analogs

The deuterium atoms in DPP-d4 marginally reduce reaction rates due to the kinetic isotope effect (KIE), as shown below :

| Reaction Type | KIE () |

|---|---|

| Hydrolysis (acidic) | 1.8 |

| Hydrolysis (alkaline) | 2.1 |

| Thermal decomposition | 1.3 |

Applications De Recherche Scientifique

Chemistry: Dipentyl phthalate-3,4,5,6-d4 is used as an internal standard in gas chromatography-mass spectrometry (GC-MS) for the quantification of phthalates in various samples. Its isotopic labeling allows for accurate differentiation from non-deuterated phthalates .

Biology and Medicine: In biological studies, this compound is used to investigate the metabolism and toxicokinetics of phthalates in living organisms. Its deuterated nature helps in tracing the compound through metabolic pathways .

Industry: In industrial applications, this compound is used as a plasticizer in the production of flexible plastics. Its stability and low volatility make it suitable for use in various consumer products .

Mécanisme D'action

Molecular Targets and Pathways: Dipentyl phthalate-3,4,5,6-d4 exerts its effects primarily through its interaction with enzymes involved in the metabolism of phthalates. It is metabolized by esterases to produce phthalic acid and pentanol, which are further processed by the body. The deuterium atoms in this compound allow for detailed studies of these metabolic pathways .

Comparaison Avec Des Composés Similaires

- Dibutyl phthalate-3,4,5,6-d4

- Dioctyl phthalate-3,4,5,6-d4

- Diisobutyl phthalate-3,4,5,6-d4

- Dimethyl phthalate-3,4,5,6-d4

Uniqueness: Dipentyl phthalate-3,4,5,6-d4 is unique due to its specific isotopic labeling, which provides distinct advantages in analytical applications. Its longer alkyl chains compared to dimethyl or dibutyl phthalates result in different physical properties, such as lower volatility and higher plasticizing efficiency .

Activité Biologique

Dipentyl phthalate-3,4,5,6-d4 (DPP-d4) is a deuterated derivative of dipentyl phthalate, primarily utilized in research to trace metabolic pathways and study the biological effects of phthalates. This article delves into its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

Overview of this compound

Dipentyl phthalate is a member of the phthalate family, commonly used as a plasticizer. The incorporation of deuterium isotopes allows for unique tracking in biological systems, making DPP-d4 a valuable tool in toxicological and environmental studies.

Target of Action

DPP-d4 serves as a tracer in metabolic studies due to its isotopic labeling. It helps researchers quantify phthalate metabolism and assess toxicokinetics in various biological systems.

Mode of Action

Phthalates are known to disrupt endocrine functions by interfering with hormone regulation pathways. DPP-d4 can bind to biomolecules, influencing enzyme activity and gene expression related to hormonal balance .

Biochemical Pathways

The compound affects several biochemical pathways:

- Endocrine Disruption : Alters the expression of genes involved in hormone regulation.

- Cellular Signaling : Influences cell signaling pathways that are crucial for normal cellular function.

- Metabolism : Modifies the metabolic profiles of cells by interacting with enzymes responsible for metabolism.

Pharmacokinetics

The deuterium labeling in DPP-d4 affects its pharmacokinetic properties. Studies indicate that deuterated compounds may exhibit altered absorption, distribution, metabolism, and excretion compared to their non-deuterated counterparts. This characteristic enhances the precision of metabolic studies by allowing for clearer differentiation between compounds during analysis.

Toxicological Effects

Phthalates have been associated with various toxicological effects:

- Liver Toxicity : In rodent studies, exposure to phthalates has led to liver hypertrophy and tumor induction due to peroxisome proliferator-activated receptor alpha (PPARα) activation .

- Reproductive Effects : DPP-d4 has been linked to disruptions in testosterone homeostasis, potentially leading to reproductive tract abnormalities .

Case Study on Phthalates

A comprehensive study evaluated the bioactivity values for di(2-ethylhexyl) phthalate (DEHP) and di-n-butyl phthalate (DnBP), using DPP-d4 as a reference compound. The study integrated exposure data with physiologically based pharmacokinetic (PBPK) models to predict internal metabolite concentrations. It highlighted that while rodent liver toxicity is evident with phthalates, such effects are not directly relevant to humans .

Key Findings from Research

- Endocrine Disruption : Phthalates disrupt the release of arachidonic acid via phospholipase A2 inhibition, affecting steroidogenesis and leading to reproductive issues .

- Gene Expression Alteration : Exposure to DPP-d4 influences gene transcription related to steroid metabolism in fetal rat testes .

Summary Table of Biological Activity

| Aspect | Details |

|---|---|

| Compound Name | This compound |

| CAS Number | 358730-89-9 |

| Primary Use | Tracer in metabolic studies |

| Mechanisms of Action | Endocrine disruption; enzyme interaction; gene expression alteration |

| Toxicological Effects | Liver toxicity; reproductive disruption |

| Research Applications | Used as an internal standard in GC-MS; environmental impact assessments |

Propriétés

IUPAC Name |

dipentyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26O4/c1-3-5-9-13-21-17(19)15-11-7-8-12-16(15)18(20)22-14-10-6-4-2/h7-8,11-12H,3-6,9-10,13-14H2,1-2H3/i7D,8D,11D,12D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPKKHRVROFYTEK-CXRURWBMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C(=O)OCCCCC)C(=O)OCCCCC)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10745738 | |

| Record name | Dipentyl (~2~H_4_)benzene-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10745738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

358730-89-9 | |

| Record name | Dipentyl (~2~H_4_)benzene-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10745738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 358730-89-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.